

An In-depth Technical Guide to the Thermal Properties of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diethynylbenzene

Cat. No.: B7766942

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethynylbenzene (p-DEB) is a rigid, aromatic hydrocarbon characterized by a central benzene ring substituted with two terminal ethynyl groups at the para position. Its unique structure, featuring high carbon content and reactive acetylene moieties, imparts notable thermal characteristics that are of significant interest in the fields of materials science, organic electronics, and polymer chemistry. The high thermal stability and energetic nature of p-DEB make it a valuable precursor for the synthesis of carbon-rich materials, including graphitic structures and heat-insulating glassy carbons^{[1][2]}. This document provides a comprehensive overview of the core thermal properties of **1,4-diethynylbenzene**, details the experimental protocols for their determination, and illustrates key thermal processes.

Core Thermal Properties

The thermal behavior of **1,4-diethynylbenzene** is defined by several key physical and chemical properties. These have been determined through various experimental techniques and are summarized below for clarity and comparative analysis.

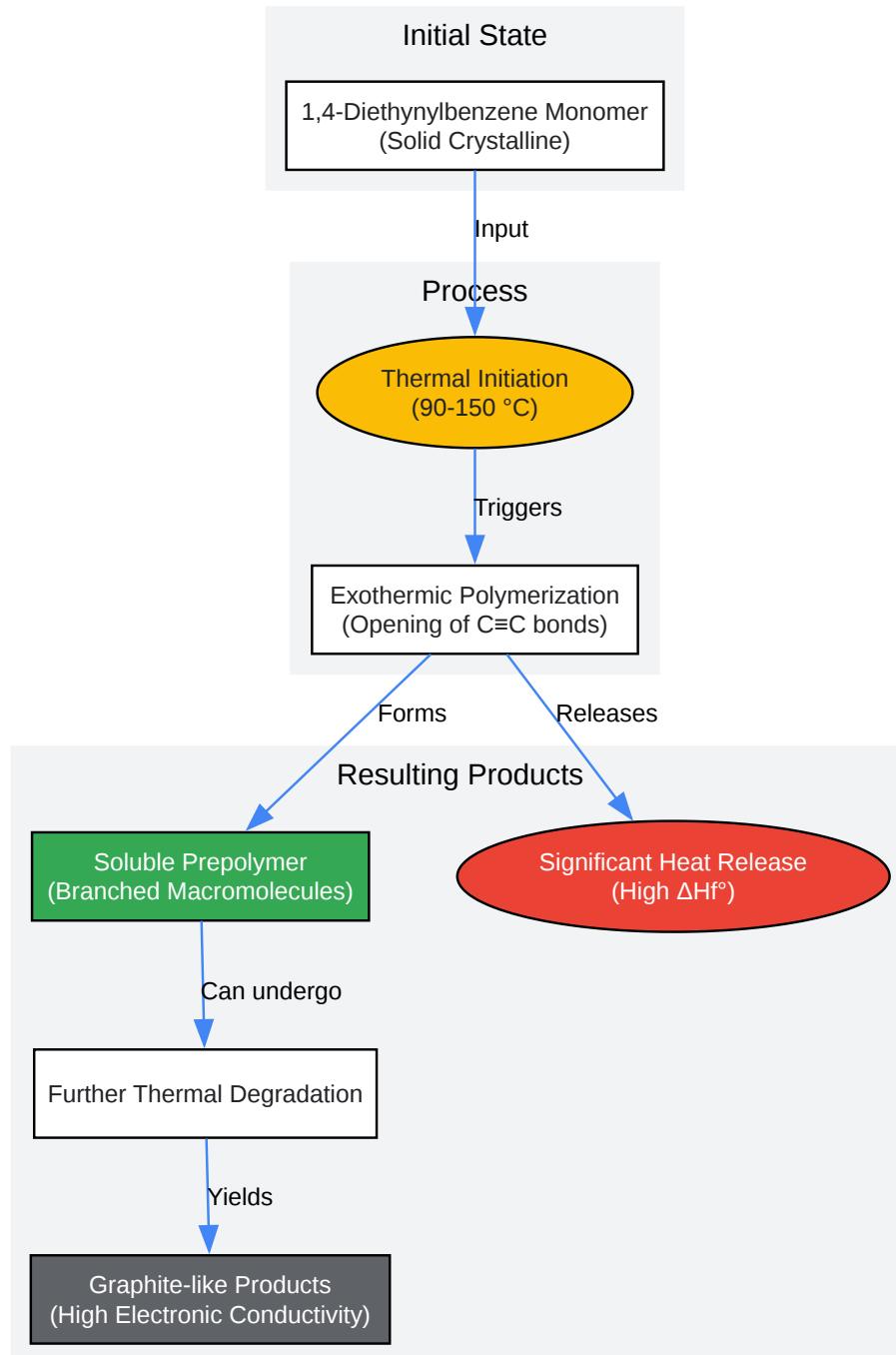
Physical Transition Data

The melting and boiling points of p-DEB are fundamental parameters dictating its phase behavior under thermal stress.

Property	Value	Unit	References
Melting Point	92.0 - 98.0	°C	[3][4][5][6]
Boiling Point	180 - 182.8	°C	[3][7][8]

Thermochemical Data

The energetic properties of p-DEB are critical for understanding its potential in high-energy applications and as a monomer for exothermic polymerization.


Property	Value	Unit	References
Standard Enthalpy of Formation (ΔH_f°)	500.6 ± 6.7	kJ/mol	[1]
Heat of Combustion in Oxygen	42	MJ/kg	[1]
Adiabatic Combustion Temperature	~1970	K	[1]
Enthalpy of Fusion ($\Delta f_{\text{us}}H^\circ$)	Data not available in search results	kJ/mol	
Enthalpy of Vaporization ($\Delta v_{\text{ap}}H^\circ$)	Data not available in search results	kJ/mol	

Thermal Reactivity and Polymerization

A defining characteristic of **1,4-diethynylbenzene** is its propensity to undergo thermally initiated polymerization. This exothermic process occurs upon heating, particularly in the temperature range of 90–150°C, and leads to the formation of branched polymer networks with extensive π -conjugation[2]. The high enthalpy of formation contributes to a significant release of heat during its thermal degradation to carbon and hydrogen[1]. This reactivity is the basis for its use in synthesizing prepolymers for materials with high electronic conductivity and thermal insulation properties[1][2].

The polymerization process can proceed via the opening of the C≡C triple bonds, leading to the formation of a network of polyene and aromatic structures[2]. To control the high heat release and prevent thermal explosion, the synthesis of a prepolymer is often performed to manage the exothermic reaction in a controlled manner[1][2].

Logical Flow of 1,4-Diethynylbenzene Thermal Polymerization

Workflow for Thermal Analysis of 1,4-Diethynylbenzene

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-diethynylbenzene, CAS No. 935-14-8 - iChemical [ichemical.com]
- 4. 1,4-Diethynylbenzene | 935-14-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1,4-Diethynylbenzene 96 935-14-8 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,4-Diethynylbenzene | 935-14-8 | FD61882 | Biosynth [biosynth.com]
- 8. 1,4-diethynylbenzene [stenutz.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermal Properties of 1,4-Diethynylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7766942#thermal-properties-of-1-4-diethynylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com